PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Description
The compound "PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE" is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core structure. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring, with substituents at key positions:
- Position 5: A 2,5-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- Position 7: A methyl group, influencing steric and electronic properties.
- Positions 2 and 4: Ketone groups (2,4-dioxo), which may participate in hydrogen bonding or tautomerization .
While direct data on this compound’s synthesis or biological activity are absent in the provided evidence, its structural features align with pharmacologically active pyrimidine derivatives, such as those with anti-inflammatory or antimicrobial properties .
Properties
IUPAC Name |
prop-2-enyl 5-(2,5-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-5-8-29-19(25)14-10(2)21-17-16(18(24)23-20(26)22-17)15(14)12-9-11(27-3)6-7-13(12)28-4/h5-7,9,15H,1,8H2,2-4H3,(H3,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZYCQXBFGIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Core Structure Diversity : The target compound’s pyrido[2,3-d]pyrimidine core differs from thiazolo- or imidazo-fused pyrimidines, impacting planarity and electronic distribution. For example, the thiazolo[3,2-a]pyrimidine in exhibits a puckered ring conformation, which may influence binding to biological targets.
- Substituent Effects: Methoxy Groups: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,4,6-trimethoxybenzylidene group in . Ester Groups: The allyl ester in the target compound may confer higher reactivity compared to ethyl esters in due to the unsaturated bond. Nitro/Bromo Substituents: Compounds in include electron-withdrawing groups (nitro, bromo), which could alter metabolic stability or target affinity compared to the target compound’s electron-donating methoxy groups.
Biological Activity
The compound PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE , also known by its CAS number 798542-73-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of the compound includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological properties. The key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 263.27 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Not available |
| LogP | 1.97 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrimidine derivatives demonstrated effective inhibition against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:
- Case Study 1 : A derivative similar to the target compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways .
- Case Study 2 : Another study reported that modifications to the pyrimidine ring enhanced cytotoxicity against leukemia cell lines. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Signal Transduction Modulation : It can modulate pathways such as NF-kB and MAPK signaling cascades that are crucial in inflammatory responses and cancer progression.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA strands or bind to DNA topoisomerases, disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
